(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone structure and stereochemistry
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone structure and stereochemistry
An In-Depth Technical Guide to (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone: A Chiral Auxiliary for Asymmetric Synthesis
Abstract
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a powerful and widely utilized chiral auxiliary in modern asymmetric synthesis. As a member of the Evans oxazolidinone family, it provides exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in stereoselective aldol additions, alkylations, and Michael additions.[1][2][3] Its rigid bicyclic structure, combined with the steric influence of the two cis-oriented phenyl groups, allows for predictable and high-fidelity transfer of chirality from the auxiliary to a prochiral substrate.[2][4] This guide, intended for researchers and drug development professionals, provides a detailed examination of the structure, stereochemistry, synthesis, and mechanistic underpinnings of this auxiliary. It further offers field-proven experimental protocols for its application and subsequent removal, underscoring its role as an indispensable tool in the stereocontrolled synthesis of complex molecules and pharmaceutical agents.
Introduction: The Principle of Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often exclusive to a single enantiomer. Chiral auxiliaries are a robust and reliable strategy to achieve this goal.[5] Introduced by E.J. Corey and Barry Trost, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[2] This covalent modification creates a diastereomeric intermediate, allowing the inherent chirality of the auxiliary to direct a subsequent reaction to occur selectively on one of the two prochiral faces of the substrate.[6][7] After the desired stereocenter has been set, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched product.[2][5]
Among the most successful and widely adopted classes of chiral auxiliaries are the oxazolidinones, developed by Professor David A. Evans.[2][8] These auxiliaries have become standard tools for asymmetric synthesis due to their high diastereoselectivity, the predictability of their stereochemical outcomes, and the crystalline, easily purified nature of their N-acylated derivatives.[2][9] The (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a particularly effective member of this class, distinguished by the significant steric bulk provided by its two phenyl substituents.
Molecular Structure and Physicochemical Properties
The efficacy of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a direct consequence of its well-defined three-dimensional structure.
Stereochemical Assignment
The molecule possesses two adjacent stereocenters within the oxazolidinone ring:
-
C4: Has an (R) absolute configuration.
-
C5: Has an (S) absolute configuration.
-
Relative Stereochemistry: The term 'cis' indicates that the two phenyl groups at positions 4 and 5 are on the same face of the five-membered ring. This arrangement is critical for establishing a highly biased steric environment.[4]
Caption: Structure of (4R,5S)-cis-4,5-Diphenyl-2-oxazolidinone.
Physicochemical Data
The following table summarizes key properties of the title compound, which are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 86286-50-2 | [10] |
| Molecular Formula | C₁₅H₁₃NO₂ | [10] |
| Molecular Weight | 239.27 g/mol | [10] |
| Appearance | White to off-white crystalline solid | [11] |
| Melting Point | 227-230 °C | [12] |
| Optical Rotation [α] | +57 ±4° (c=2 in methanol) |
Synthesis of the Chiral Auxiliary
The synthesis of Evans auxiliaries is robust and typically proceeds from readily available chiral amino alcohols.[2] The synthesis of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone follows this principle.
Synthetic Pathway Overview
The standard approach involves the cyclization of the corresponding chiral amino alcohol, (1R,2S)-(-)-2-amino-1,2-diphenylethanol.[13][14] This precursor contains the necessary stereocenters in the correct orientation. The cyclization is achieved by reacting the amino alcohol with a carbonylating agent, such as diethyl carbonate or a phosgene equivalent, which forms the carbamate ring system.[11][15]
Caption: General workflow for the synthesis of the title auxiliary.
Experimental Protocol: Synthesis from (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
This protocol is adapted from established literature procedures for the synthesis of related oxazolidinones.[11]
-
Materials:
-
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-2-amino-1,2-diphenylethanol, diethyl carbonate, and potassium carbonate.[11]
-
Heat the reaction mixture in an oil bath to 160 °C. Ethanol, a byproduct of the reaction, will begin to distill off.[11]
-
Continue heating for approximately 5 hours, or until ethanol distillation ceases, indicating the reaction is nearing completion.
-
Allow the mixture to cool to room temperature.
-
Dilute the resulting slurry with dichloromethane and wash twice with water to remove potassium carbonate and other inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to afford the title compound as pure white crystals.[11]
-
-
Causality and Self-Validation:
-
Why Diethyl Carbonate? It is a safe and effective substitute for the highly toxic phosgene gas. The reaction is driven forward by the removal of the ethanol byproduct via distillation (Le Châtelier's principle).
-
Why K₂CO₃? The base facilitates the deprotonation of the alcohol, increasing its nucleophilicity for the initial attack on the diethyl carbonate.
-
Validation: The purity of the final product can be validated by its sharp melting point (227-230 °C) and its specific optical rotation, which should match the literature values.[12] Further characterization by ¹H and ¹³C NMR spectroscopy confirms the structure.
-
Mechanism of Stereocontrol
The remarkable stereodirecting power of the (4R,5S)-diphenyl-2-oxazolidinone auxiliary is rooted in a predictable, sterically-governed transition state. The process begins with acylation of the auxiliary, followed by diastereoselective enolate formation and subsequent reaction with an electrophile.
N-Acylation and (Z)-Enolate Formation
First, the auxiliary is N-acylated with a desired acyl chloride or anhydride after deprotonation with a strong base like n-butyllithium.[2] To perform an aldol reaction, this N-acyl imide is then converted to a specific enolate isomer. The formation of a (Z)-enolate is crucial for high stereoselectivity and is reliably achieved using a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like triethylamine (Et₃N).[9]
The boron triflate coordinates to the carbonyl oxygen, increasing the acidity of the α-protons. The amine base then deprotonates the substrate, leading to the formation of a six-membered boron enolate. The (Z)-geometry is favored, where the R group of the acyl moiety and the boron are cis to each other.
The Zimmerman-Traxler Transition State
The reaction of the (Z)-boron enolate with an aldehyde proceeds through a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[6] In this model, the aldehyde's substituent (R') preferentially occupies the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.
Facial Selectivity: The Role of the Diphenyl Groups
This is the critical step where the auxiliary exerts its control. The (Z)-enolate does not exist as a flat structure; it adopts a conformation where the C5-phenyl group is positioned to sterically shield one face of the enolate.[6][9]
-
Steric Shielding: The C5-phenyl group effectively blocks the top face (re-face) of the enolate.
-
Directed Attack: Consequently, the incoming aldehyde is forced to approach from the less hindered bottom face (si-face).
This facial bias ensures the formation of a single diastereomer of the aldol adduct with predictable absolute stereochemistry.
Caption: Facial bias in the aldol reaction transition state.
Key Applications and Protocols
The primary application of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is in the asymmetric Evans aldol reaction to generate syn-aldol products.
Protocol: Asymmetric Evans Aldol Reaction
This protocol describes a general procedure for the diastereoselective aldol addition of an N-propionyl imide to an aldehyde.[8]
-
Materials:
-
N-propionyl-(4R,5S)-cis-4,5-diphenyl-2-oxazolidinone (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M solution in DCM)
-
Triethylamine (Et₃N, 1.2 equiv)
-
Aldehyde (e.g., isobutyraldehyde, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous DCM under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C (dry ice/acetone bath).
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of Et₃N. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the boron enolate.
-
Add the aldehyde dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Add 30% hydrogen peroxide slowly at 0 °C to oxidize and break down the boron complexes. Stir vigorously for 1 hour.
-
Perform an aqueous workup: extract with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the resulting aldol adduct by flash column chromatography.
-
-
Causality and Self-Validation:
-
Why -78 °C? The low temperature is critical to prevent background uncatalyzed reactions and to lock in the geometry of the transition state, maximizing diastereoselectivity.
-
Why Bu₂BOTf? Boron forms a strong chelate, leading to a well-organized transition state and promoting the formation of the (Z)-enolate required for syn selectivity.[9]
-
Validation: The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude product, observing the integration of signals unique to each diastereomer. High-performance liquid chromatography (HPLC) on a chiral column can be used to confirm the enantiomeric purity after auxiliary removal.
-
Auxiliary Cleavage
A key advantage of oxazolidinone auxiliaries is their facile removal under conditions that do not compromise the newly formed stereocenter.[2] The choice of cleavage reagent dictates the functional group obtained in the final product.
Caption: Common pathways for cleavage of the chiral auxiliary.
-
Protocol: Reductive Cleavage to a Chiral 1,3-Diol
-
Dissolve the aldol adduct (1.0 equiv) in anhydrous THF at 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.
-
Stir the reaction at 0 °C until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction carefully by the slow addition of water.
-
Following an aqueous workup, the chiral diol product can be separated from the recovered chiral auxiliary by column chromatography.
-
Conclusion
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone stands as a testament to the power of rationally designed chiral auxiliaries. Its rigid framework and sterically demanding phenyl groups provide a predictable and highly effective platform for asymmetric synthesis. It reliably delivers products with high diastereoselectivity, particularly in aldol reactions, making it an invaluable asset for constructing complex stereochemical arrays found in natural products and pharmaceutical targets. The straightforward protocols for its application and removal, coupled with its recyclability, ensure its continued prominence in both academic and industrial research settings.
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